molecular formula C25H19N4NaO8S2 B13811722 Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate CAS No. 67907-13-5

Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate

Cat. No.: B13811722
CAS No.: 67907-13-5
M. Wt: 590.6 g/mol
InChI Key: YHJVPXFPBGVPQF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate, also known as Acid Orange 67, is a synthetic organic compound used primarily as a dye. It is characterized by its vibrant orange color and is soluble in water. This compound is widely used in the textile industry for dyeing wool, silk, and nylon fabrics.

Preparation Methods

The synthesis of Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate involves several steps:

Chemical Reactions Analysis

Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate undergoes various chemical reactions:

Scientific Research Applications

Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate group enhances the solubility of the compound in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is unique due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific combination of azo and sulfonate groups, which confer unique chemical and physical properties.

Properties

CAS No.

67907-13-5

Molecular Formula

C25H19N4NaO8S2

Molecular Weight

590.6 g/mol

IUPAC Name

sodium;2-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate

InChI

InChI=1S/C25H20N4O8S2.Na/c1-17-2-13-23(14-3-17)39(35,36)37-22-11-8-20(9-12-22)28-27-19-6-4-18(5-7-19)26-24-15-10-21(29(30)31)16-25(24)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1

InChI Key

YHJVPXFPBGVPQF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.